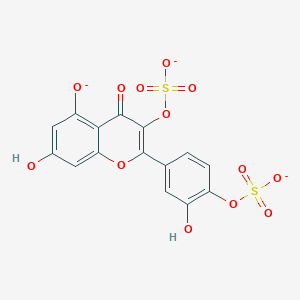

Quercetin-7-olate 3,4'-bissulfate(3-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H7O13S2-3 |

|---|---|

Molecular Weight |

459.3 g/mol |

IUPAC Name |

[2-hydroxy-4-(7-hydroxy-5-oxido-4-oxo-3-sulfonatooxychromen-2-yl)phenyl] sulfate |

InChI |

InChI=1S/C15H10O13S2/c16-7-4-9(18)12-11(5-7)26-14(15(13(12)19)28-30(23,24)25)6-1-2-10(8(17)3-6)27-29(20,21)22/h1-5,16-18H,(H,20,21,22)(H,23,24,25)/p-3 |

InChI Key |

MUUFJLJGMRBUTO-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymology of Quercetin Sulfation

Endogenous Sulfotransferase Systems

Endogenous sulfotransferase systems are responsible for the sulfation of a wide array of substrates, playing a key role in detoxification, hormone regulation, and the metabolism of xenobiotics. nih.gov In the context of quercetin (B1663063), these systems exhibit remarkable regioselectivity, meaning they can target specific hydroxyl groups on the quercetin molecule for sulfation.

Plants possess a diverse family of sulfotransferases that are involved in the sulfation of various secondary metabolites, including flavonoids. nih.gov These enzymes are critical for plant development, stress responses, and defense mechanisms. mdpi.com Plant SOTs utilize PAPS as the sulfuryl donor to catalyze the formation of sulfate (B86663) esters. nih.gov

The genus Flaveria is well-known for its production of sulfated flavonoids. researchgate.netnih.gov In Flaveria bidentis, several flavonol-specific SOTs have been identified that sequentially sulfate quercetin at different positions. nih.govfrontiersin.org These enzymes exhibit a high degree of specificity for quercetin and its partially sulfated intermediates. For instance, Flaveria bidentis is known to synthesize highly sulfated quercetin derivatives, such as quercetin 3,7,3',4'-tetrasulfate. researchgate.netnih.gov The presence of these specific SOTs allows the plant to produce a variety of sulfated flavonoids, which may have distinct biological activities. documentsdelivered.com

The sulfation of quercetin by plant SOTs is a highly regulated process characterized by distinct positional specificity. Different SOTs catalyze the transfer of a sulfate group to specific hydroxyl groups on the quercetin molecule. For example, studies on Flaveria chloraefolia have identified enzymes that specifically catalyze the sulfation of the 3'- and 4'-hydroxyl groups of quercetin. frontiersin.orgwikipedia.org Subsequent sulfation events can occur at other positions, such as the 3- and 7-hydroxyl groups, leading to the formation of various bissulfate, trissulfate, and even tetrasulfate derivatives of quercetin. wikipedia.orgwikipedia.org The precise order and extent of sulfation are determined by the complement of SOTs present in a particular plant species. nih.gov

| Enzyme | Organism | Substrate | Product |

|---|---|---|---|

| Quercetin-3-sulfate 3'-sulfotransferase | Flaveria chlorifolia | Quercetin 3-sulfate | Quercetin 3,3'-bissulfate |

| Quercetin-3-sulfate 4'-sulfotransferase | Flaveria chlorifolia | Quercetin 3-sulfate | Quercetin 3,4'-bissulfate |

| Quercetin-3,3'-bissulfate 7-sulfotransferase | Flaveria sp. | Quercetin 3,3'-bissulfate | Quercetin 3,7,3'-trissulfate |

In mammals, the sulfation of quercetin and other flavonoids is primarily carried out by a family of enzymes known as cytosolic sulfotransferases (SULTs). nih.gov These enzymes are abundant in the liver, intestine, and other tissues, where they play a crucial role in the metabolism and detoxification of a wide range of endogenous and exogenous compounds. researchgate.netresearchgate.net

Several SULT isoforms have been implicated in the sulfation of flavonoids. SULT1A1, a phenol-preferring SULT, and SULT1A3, a monoamine-preferring SULT, are known to catalyze the sulfation of quercetin and other dietary flavonoids. nih.govmdpi.com SULT1A1 has been shown to be a key enzyme in the sulfation of quercetin in the human liver and intestine. researchgate.netnih.gov SULT1A3 also contributes to the sulfation of flavonoids, although it may exhibit different substrate preferences compared to SULT1A1. nih.gov The expression levels of these SULT isoforms can vary among individuals and tissues, which may influence the extent and pattern of quercetin sulfation. oup.com

Quercetin and its metabolites can act as both substrates and inhibitors of SULT enzymes. nih.gov As substrates, they are conjugated with sulfate to form more water-soluble compounds that can be readily excreted. pan.olsztyn.pl However, quercetin has also been shown to be a potent inhibitor of SULT1A1 and SULT1A3. researchgate.net This inhibition can affect the metabolism of other SULT substrates, including drugs and endogenous compounds. nih.gov The inhibitory activity of quercetin and its metabolites highlights the potential for diet-drug interactions and underscores the importance of understanding the interplay between dietary flavonoids and SULT-mediated metabolism. mdpi.com Methylated metabolites of quercetin have also been reported to undergo sulfation by SULT enzymes. nih.gov

| SULT Isoform | Tissue Expression | Role in Quercetin Sulfation | Modulation by Quercetin |

|---|---|---|---|

| SULT1A1 | Liver, Intestine | Major enzyme in quercetin sulfation | Inhibitor |

| SULT1A3 | Intestine, Liver | Contributes to quercetin sulfation | Inhibitor |

Mammalian Cytosolic Sulfotransferases (SULTs)

Role of Sulfate Donors (e.g., 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS))

The biosynthesis of quercetin sulfates is a critical metabolic process mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group (SO₃⁻) to the hydroxyl groups of quercetin. This enzymatic reaction is fundamentally dependent on a universal sulfate donor molecule, 3'-Phosphoadenosine 5'-Phosphosulfate, commonly known as PAPS. nih.govtaylorandfrancis.com

PAPS serves as the obligate co-substrate, providing the "activated" sulfate necessary for the sulfation of a wide array of substrates, including flavonoids like quercetin, as well as hormones, neurotransmitters, and xenobiotics. nih.govnih.gov The sulfation reaction involves the enzymatic transfer of the sulfonate group from PAPS to a recipient molecule, resulting in the formation of a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP). taylorandfrancis.comresearchgate.netfrontiersin.org

The availability of PAPS within the cell is a crucial factor that can be rate-limiting for sulfation processes. taylorandfrancis.comnih.gov Its concentration is tightly regulated, depending on its synthesis, degradation, and utilization in sulfation reactions. nih.gov The synthesis of PAPS itself is a two-step process from inorganic sulfate and ATP, catalyzed by the enzyme PAPS synthase. taylorandfrancis.comnih.gov

In the context of quercetin metabolism, specific sulfotransferases utilize PAPS to generate various sulfated derivatives. For instance, enzymes found in Flaveria chlorifolia, such as Quercetin-3-sulfate 4'-sulfotransferase, use PAPS to convert quercetin 3-sulfate into quercetin 3,4'-bissulfate. wikipedia.org Another enzyme, Quercetin-3,3'-bissulfate 7-sulfotransferase, also uses PAPS as the sulfate donor to produce quercetin 3,7,3'-trissulfate. wikipedia.orgwikipedia.org

While PAPS is the essential endogenous sulfate donor, its practical application in laboratory or industrial-scale enzymatic synthesis of sulfated metabolites presents significant challenges. The high cost, low bioavailability, and inherent instability of PAPS make its widespread use for preparative sulfation prohibitive. frontiersin.orgmdpi.com Furthermore, the co-product of the sulfation reaction, PAP, can act as an inhibitor of sulfotransferase enzymes, thereby limiting the reaction yield. frontiersin.org

To overcome these limitations, researchers have developed alternative strategies. One common approach involves using more stable and cost-effective sulfate donors, such as p-nitrophenyl sulfate (p-NPS), in combination with PAPS-independent bacterial aryl sulfotransferases (AST). mdpi.com Another innovative solution is the development of modular multi-enzyme systems designed for the in situ generation of PAPS, which is then immediately used in the sulfation reaction. This biocatalytic cascade approach avoids the need for expensive, purified PAPS and mitigates the issue of product inhibition. frontiersin.org

Table of Research Findings on PAPS in Sulfation

| Finding | Significance | Source(s) |

| Universal Donor | PAPS is the obligate co-substrate for all eukaryotic sulfation reactions catalyzed by sulfotransferase enzymes. | nih.govtaylorandfrancis.comnih.govnih.gov |

| Rate-Limiting Factor | The intracellular concentration of PAPS can be a rate-limiting factor for the overall capacity of sulfation pathways. | taylorandfrancis.comnih.gov |

| Specific Enzymes | Specific enzymes like Quercetin-3-sulfate 4'-sulfotransferase and Quercetin-3,3'-bissulfate 7-sulfotransferase explicitly use PAPS to create polysulfated quercetin derivatives. | wikipedia.orgwikipedia.org |

| Practical Limitations | The high cost, instability, and product inhibition associated with PAPS limit its use in large-scale chemoenzymatic synthesis. | frontiersin.orgmdpi.com |

| Research Solutions | Alternative sulfate donors (e.g., p-NPS) and in situ enzymatic generation systems are being developed to bypass the limitations of using purified PAPS. | frontiersin.orgmdpi.com |

Metabolic Transformations and Stability of Sulfated Quercetin Derivatives

Co-occurrence and Formation of Mixed Conjugates (e.g., Glucuronide Sulfates)

Quercetin (B1663063) metabolites rarely exist in isolation; they are often found as mixed conjugates in plasma. researchgate.net The initial metabolic steps in the small intestine produce monoglucuronides and monosulfates. These conjugates are then transported to the liver, where they can undergo further biotransformation. nih.govtandfonline.com

Hepatic metabolism can lead to the formation of complex mixed conjugates. Research using in vitro hepatic models (HepG2 cells) has demonstrated that quercetin glucuronides, such as quercetin-7-glucuronide and quercetin-3-glucuronide, can be further processed through two main pathways. nih.govmonash.edu One pathway involves methylation of the catechol group. nih.gov The other, more pertinent pathway, involves intracellular hydrolysis of the glucuronide moiety by β-glucuronidase, which transiently releases the quercetin aglycone. nih.govmonash.edu This free aglycone is then available for subsequent sulfation by sulfotransferases (SULTs), resulting in the formation of a sulfated conjugate. nih.gov This deglucuronidation-resulfation process explains the co-occurrence of different conjugate types and the formation of complex metabolites in vivo.

Studies have shown that methylation and sulfation appear to be competing pathways in the liver. tandfonline.comqub.ac.uk For instance, inhibiting the methylation enzyme catechol-O-methyltransferase (COMT) leads to a corresponding increase in the formation of quercetin-3'-sulfate from glucuronide precursors. nih.gov This dynamic interplay between different enzymatic systems highlights the complexity of quercetin metabolism and the formation of its various conjugated forms circulating in the body.

| Precursor Metabolite | Metabolic Pathway | Resulting Product | Conversion Rate (nmol/hr/10^6 cells) | Percentage of Metabolism |

|---|---|---|---|---|

| Quercetin-7-glucuronide | Methylation | Methylated Glucuronide | 2.6 | 44% |

| Hydrolysis & Sulfation | Quercetin-3'-sulfate | 0.42 | 7% | |

| Quercetin-3-glucuronide | Methylation | Methylated Glucuronide | 1.9 | 32% |

| Hydrolysis & Sulfation | Quercetin-3'-sulfate | 0.61 | 10% |

Regioisomer Formation and Stability

The specific position (regioisomer) of the sulfate (B86663) group on the quercetin molecule significantly influences the metabolite's stability. The enzymatic sulfation process can yield various monosulfate and disulfate isomers, each with distinct physicochemical properties. nih.govresearchgate.net

Theoretical calculations and chemoenzymatic synthesis studies have revealed differences in the stability of quercetin monosulfate regioisomers. nih.gov Specifically, quercetin-3'-O-sulfate is thermodynamically more stable than quercetin-4'-O-sulfate. nih.gov The difference in stability, quantified by a 1.2 kcal/mol lower Gibbs free energy for the 3'-O-sulfate isomer, is attributed to electronic effects within the molecule. nih.gov The sulfation at the 4'-position leads to lower π-conjugation between the B- and C-rings of the flavonoid structure, rendering this isomer less stable than its 3'-sulfated counterpart. nih.gov

| Compound | Relative Gibbs Energy (ΔG, kcal/mol) | Stability Factor |

|---|---|---|

| Quercetin-3'-O-sulfate | 0 (Reference) | More Stable |

| Quercetin-4'-O-sulfate | +1.2 | Less Stable (due to lower π-conjugation) nih.gov |

| Compound | Relative Gibbs Energy (ΔG, kcal/mol) | Classification |

|---|---|---|

| Quercetin-7,3'-di-O-sulfate | 0 (Reference) | Major Thermodynamic Product nih.gov |

| Quercetin-7,4'-di-O-sulfate | +0.6 | Thermodynamic Product nih.gov |

| Quercetin-3',4'-di-O-sulfate | +8.4 | Kinetic Product nih.gov |

Preclinical Investigations: Cellular and Molecular Mechanisms of Action for Sulfated Quercetin Derivatives

Molecular Interactions and Target Binding

The biological effects of sulfated quercetin (B1663063) derivatives are initiated by their interaction with specific molecular targets within the body. These interactions can modulate the function of key proteins and enzymes involved in various physiological and pathological processes.

Binding to Specific Proteins (e.g., 67-kDa Laminin Receptor, HMGB1, Viral Alpha-rep Protein including Quercetin-7-olate 3,4'-bissulfate(3-))

67-kDa Laminin Receptor (67LR): Research has demonstrated that quercetin and its conjugated metabolites, including sulfated forms, can bind to the 67-kDa laminin receptor (67LR). almkarempharma.comnih.gov Specifically, quercetin-3-O-sulfate has been shown to bind to a region of this receptor known as peptide G with high affinity. nih.gov This interaction is significant as 67LR is implicated in various cellular processes, and its engagement by quercetin conjugates has been linked to neuroprotective effects. almkarempharma.comnih.gov Studies have shown that at low nanomolar concentrations, quercetin conjugates are more effective than quercetin itself in protecting neuronal cells from death induced by serum starvation, a process substantially prevented by a 67LR-blocking antibody. almkarempharma.comnih.gov

High Mobility Group Box 1 (HMGB1): HMGB1 is a non-histone nuclear protein that acts as a pro-inflammatory cytokine when released into the extracellular space. nih.govmdpi.com Molecular docking studies have revealed that sulfated quercetin derivatives can interact favorably with HMGB1. nih.gov For instance, Quercetin, 3-sodium sulfate (B86663) demonstrated a strong binding affinity to HMGB1, primarily through hydrophobic interactions with amino acid residues in the protein's binding site. nih.gov This interaction is crucial as it can inhibit the release of HMGB1 from macrophages and suppress its pro-inflammatory activities. nih.govresearchgate.net By targeting HMGB1, quercetin and its sulfated metabolites may play a role in mitigating inflammatory conditions. nih.govresearchgate.net

Viral Alpha-rep Protein: Currently, there is no publicly available scientific literature detailing the specific binding interaction between Quercetin-7-olate 3,4'-bissulfate(3-) or other sulfated quercetin derivatives and viral alpha-rep proteins. While quercetin and its derivatives are known to possess broad antiviral properties by interacting with various viral proteins such as proteases and polymerases, specific data on alpha-rep proteins is lacking.

Enzyme Inhibition by Sulfated Metabolites (e.g., Xanthine Oxidoreductase)

Sulfated quercetin metabolites have been identified as potent inhibitors of xanthine oxidoreductase (XO), an enzyme critical in purine catabolism and a producer of superoxide radicals. Studies have shown that quercetin-3'-sulfate (Q3'S) exerts a strong inhibitory effect on the XO enzyme. The inhibitory potency of some sulfated and methylated quercetin conjugates has been found to be similar to or even greater than that of the parent quercetin and the commonly used XO inhibitor, allopurinol, particularly in the context of 6-mercaptopurine oxidation. This inhibition is typically reversible, suggesting a competitive interaction at the enzyme's active site. The strong inhibitory action highlights the potential for these metabolites to influence pathways related to hyperuricemia and oxidative stress.

Table 1: Inhibitory Effects of Quercetin and its Sulfated Metabolite on Xanthine Oxidase (XO)

| Compound | Substrate | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Quercetin | 6-mercaptopurine | 1.4 | |

| Quercetin-3'-sulfate (Q3'S) | 6-mercaptopurine | 0.2–0.6 | |

| Allopurinol (Control) | 6-mercaptopurine | 7.0 |

Influence on Cellular and Biological Processes

Beyond direct molecular binding, sulfated quercetin derivatives influence a range of broader cellular and biological processes, from managing oxidative stress to regulating plant physiology and modulating inflammatory responses.

Modulation of Oxidative Stress (e.g., Free Radical Scavenging, Lipid Peroxidation Inhibition)

Sulfated quercetin metabolites retain the capacity to modulate oxidative stress, a key factor in many degenerative cellular processes.

Free Radical Scavenging: While sulfation can sometimes reduce the antioxidant activity compared to the parent aglycone, sulfated metabolites remain effective free radical scavengers. For instance, quercetin-3′-O-sulfate shows significant activity in scavenging DPPH radicals, and quercetin disulfates have been found to be the most efficient scavengers of ABTS+• and DMPD radicals among tested metabolites. This demonstrates that despite structural modification, the capacity to neutralize reactive oxygen species (ROS) is preserved.

Lipid Peroxidation Inhibition: Sulfated quercetin derivatives are effective inhibitors of lipid peroxidation, a process that can cause significant damage to cell membranes. Interestingly, the specific position of the sulfate group influences this activity. Quercetin-4′-O-sulfate has been identified as a particularly potent inhibitor of lipid peroxidation, even more so than other monosulfated isomers. Molecular dynamics simulations suggest this enhanced activity is related to its positioning within the lipid bilayer, which allows the antioxidant-active hydroxyl groups to more effectively interrupt the propagation phase of lipid peroxidation.

Table 2: Antioxidant Activity of Sulfated Quercetin Derivatives

| Compound/Derivative | Antioxidant Assay | Finding | Reference |

|---|---|---|---|

| Quercetin-3′-O-sulfate | DPPH Radical Scavenging | IC₅₀ of 6.26 μM (Quercetin IC₅₀ is 3.4 μM) | |

| Quercetin-di-O-sulfates | DPPH Radical Scavenging | IC₅₀ of 7.35 μM | |

| Quercetin-di-O-sulfates | ABTS+• & DMPD Scavenging | Most efficient among tested metabolites | |

| Quercetin-4′-O-sulfate | Lipid Peroxidation Inhibition | Most efficient inhibitor (IC₅₀ of 9 μM) | |

| Quercetin-3′-O-sulfate | Lipid Peroxidation Inhibition | Less active inhibitor (IC₅₀ of 34 μM) |

Role in Plant Growth Regulation and Stress Responses

In the plant kingdom, flavonoid sulfation is a key biochemical modification involved in various physiological processes. Sulfated flavonoids are implicated in developmental regulation, plant-bacterial communication, and signaling pathways. They play a significant role in protecting plants from both biotic and abiotic stresses, such as microbial pathogens, UV radiation, and osmotic stress. For example, quercetin is known to provide tolerance to plants under stress conditions. The presence of sulfated flavonoids like quercetin 3-sulphate has also been suggested to stimulate auxin transport, a critical process for plant growth and development.

Potential in Anti-Inflammatory Pathways (as indicated for sulfated flavonoids)

Sulfated flavonoids are recognized for their potential to modulate inflammatory pathways. The negatively charged sulfate group is thought to be important for their interactions with biological targets involved in inflammation. Research has shown that sulfated flavonoids can exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes. For instance, quercetin 3′-sulphate has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in human lymphocytes. By modulating such pathways, these compounds can help regulate the expression of various pro-inflammatory molecules, including cytokines and adhesion molecules.

Computational and Biophysical Characterization

The biological activities of quercetin and its metabolites, including sulfated derivatives, are intrinsically linked to their three-dimensional structure and ability to interact with molecular targets. Computational and biophysical methods provide powerful insights into these interactions at an atomic level, helping to elucidate mechanisms of action and predict the biological potential of specific compounds like Quercetin-7-olate 3,4'-bissulfate(3-). These in silico and theoretical approaches are crucial for understanding how sulfation alters the physicochemical properties and, consequently, the biological function of the parent quercetin molecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between ligands, such as sulfated quercetin derivatives, and their protein targets. Studies have shown that quercetin and its derivatives can interact with a wide range of proteins, including enzymes and receptors involved in inflammation, cancer, and viral replication. biomedpharmajournal.orgnih.gov

Sulfation can significantly alter the binding mode and affinity of quercetin for its targets. The addition of negatively charged sulfate groups can enhance interactions with positively charged amino acid residues in a protein's binding pocket. For instance, molecular docking studies have been performed on various quercetin derivatives to assess their binding affinities to different biological targets. While specific docking data for Quercetin-7-olate 3,4'-bissulfate(3-) is not extensively detailed in the literature, studies on other sulfated and conjugated quercetin derivatives provide valuable insights into how these modifications influence molecular interactions.

One study investigating the interaction between quercetin derivatives and the High Mobility Group Box 1 (HMGB1) protein, which is implicated in inflammation and cancer, found that a sulfated derivative, Quercetin 3-sodium sulfate, exhibited a strong binding affinity. biomedpharmajournal.org Similarly, studies on the 67-kDa laminin receptor (67LR) showed that Quercetin-3-Sulfate (Q-3-S) binds with high affinity, suggesting a role in neuroprotection. nih.gov The binding energies from these and other studies indicate that sulfated derivatives form stable complexes with their target proteins. unpad.ac.id

Table 1: Molecular Docking Data for Selected Quercetin Derivatives

| Quercetin Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quercetin, 3-sodium sulfate | HMGB1 | -11.2 | biomedpharmajournal.org |

| Quercetin-3-Sulfate (Q-3-S) | 37LRP (laminin receptor precursor) | -7.6 | nih.gov |

| Quercetin | SARS-CoV-2 3CLpro | -6.25 | nih.gov |

| Quercetin 3'-glucoside | Superoxide Dismutase (SOD) | -10.2 | unpad.ac.id |

| Quercetin 3'-glucoside | NADPH Oxidase (NOX) | -12.8 | unpad.ac.id |

These studies collectively suggest that the presence and position of sulfate groups are critical determinants of binding affinity, guiding the design of more potent and selective quercetin-based therapeutic agents.

Quantum chemical calculations and molecular dynamics (MD) simulations offer a deeper understanding of the structural and energetic properties of sulfated quercetin derivatives. Quantum methods, such as Density Functional Theory (DFT), can be used to determine the most stable molecular structures, electron distribution, and relative energies of different isomers. nih.govfrontiersin.org For example, quantum calculations have been used to rationalize the relative stability of quercetin-3'-O-sulfate over quercetin-4'-O-sulfate, attributing the difference of 1.2 kcal/mol in Gibbs energy to variations in π-conjugation between the B- and C-rings. nih.gov Such calculations are essential for predicting which metabolites are likely to form and persist in a biological system.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. researchgate.net These simulations can confirm the stability of binding poses predicted by molecular docking and reveal the flexibility of both the ligand and the protein. wu.ac.thnanobioletters.com Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Radius of Gyration (Rg): Measures the compactness of the protein structure, with stable values suggesting a consistently folded protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. nanobioletters.com

MD simulations of quercetin and its derivatives complexed with various enzymes have demonstrated the formation of stable interactions, corroborating docking results and providing a biophysical basis for their inhibitory activities. nanobioletters.comresearchgate.net These computational tools are invaluable for rationalizing the antioxidant and anti-lipoperoxidant activities of sulfated quercetin metabolites. nih.gov

The efficacy of a sulfated quercetin derivative is largely determined by its binding affinity for a given molecular target and the specific types of non-covalent interactions that stabilize the ligand-protein complex. Binding affinity is often quantified by the binding energy (calculated from docking) or the inhibition constant (Ki), with lower values indicating a stronger interaction.

Studies have revealed that quercetin derivatives engage with protein targets through a combination of interaction types:

Hydrogen Bonds: These are critical for the specificity and strength of binding. The hydroxyl and sulfate groups on the quercetin scaffold act as hydrogen bond donors and acceptors, interacting with polar amino acid residues. nih.gov

Electrostatic Interactions: The negatively charged sulfate groups of molecules like Quercetin-7-olate 3,4'-bissulfate(3-) can form strong electrostatic interactions or salt bridges with positively charged residues like arginine (Arg) and lysine (Lys).

For example, the interaction of Quercetin, 3-sodium sulfate with HMGB1, despite its very high binding affinity (-11.2 kcal/mol), was found to be driven primarily by hydrophobic interactions with residues Ala69, Glu72, Arg73, and Lys76, rather than hydrogen bonds. biomedpharmajournal.org In contrast, the binding of quercetin to the neuraminidase (NA) protein of influenza virus involves 17 hydrogen bonds, highlighting the importance of these interactions for other targets. nih.gov

Table 2: Binding Affinities and Key Interactions of Quercetin Derivatives

| Derivative | Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|---|---|

| Quercetin, 3-sodium sulfate | HMGB1 | -11.2 | 6.04 nM | Hydrophobic: Ala69, Glu72, Arg73, Lys76 | biomedpharmajournal.org |

| Quercetin-3-Sulfate | 37LRP | -7.6 | Not Reported | Binds to "peptide G" region | nih.gov |

| Quercetin | PqsE | -7.46 | 3.39 µM | Hydrogen bonds | nanobioletters.com |

| Quercetin 3'-glucuronide | Influenza PB2 subunit | -9.6 | 0.54 µM | High affinity for cap-binding site | nih.gov |

The detailed characterization of these binding events through computational analysis is fundamental to understanding the molecular mechanisms behind the biological activities of sulfated quercetin derivatives and for the structure-based design of new therapeutic compounds.

Synthesis and Preparation Approaches for Sulfated Quercetin Derivatives

Chemical Synthesis Methods

Chemical synthesis offers a direct route to sulfated flavonoids, but it is often hampered by issues related to selectivity and efficiency.

The chemical sulfation of quercetin (B1663063) is frequently complicated by several factors. A primary challenge is the presence of five hydroxyl groups on the quercetin molecule, which leads to a lack of regioselectivity. Direct sulfation often results in complex mixtures of mono-, di-, and polysulfated isomers that are difficult to separate. nih.govipb.ptmdpi.com This necessitates laborious purification steps, typically involving preparative high-performance liquid chromatography (HPLC). nih.gov

Table 1: Relative Yields of Quercetin Sulfates from Non-Regioselective Chemical Synthesis This table illustrates the typical distribution and low yields of various quercetin sulfate (B86663) isomers produced by reacting quercetin with a 10-fold molar excess of sulfur trioxide-N-triethylamine complex, as reported in research findings.

| Product | Relative Yield (%) |

| Monosulfates | 1% - 16% |

| Disulfates | 0.8% - 3.8% |

Data sourced from scientific literature. ipb.pt

A common method for the chemical sulfation of quercetin involves the use of sulfur trioxide complexes, such as SO₃-pyridine or SO₃-triethylamine. nih.govipb.ptmdpi.com When quercetin is reacted directly with the SO₃-triethylamine complex without any protecting groups, the sulfation occurs non-regioselectively at the various hydroxyl positions. nih.govipb.pt This process yields a complex mixture containing multiple monosulfates (e.g., at the 3, 7, 3', and 4' positions) and disulfates. ipb.pt The separation of these closely related isomers, such as the 3'-O-sulfate and 4'-O-sulfate, can be a significant challenge, with some isomers being inseparable by standard chromatographic techniques. nih.gov This lack of control over the sulfation position is a major drawback of direct chemical synthesis for producing specific isomers like Quercetin-7-olate 3,4'-bissulfate(3-).

Chemoenzymatic and Enzymatic Synthesis

To overcome the limitations of chemical synthesis, chemoenzymatic and purely enzymatic methods have been developed, offering greater precision and milder reaction conditions.

Enzymatic procedures provide significant advantages for the synthesis of sulfated metabolites. nih.gov The primary benefit is the high regioselectivity of the enzymes, which can specifically target certain hydroxyl groups on the flavonoid structure, thereby minimizing the formation of unwanted isomers. researchgate.netresearchgate.net This specificity simplifies the purification process and increases the yield of the desired product.

Moreover, enzymatic reactions are conducted under mild conditions, typically in aqueous buffers at or near neutral pH and moderate temperatures. nih.gov This avoids the use of expensive, potentially toxic, and harsh reagents and solvents that are common in chemical synthesis. nih.gov The gentler conditions also help to preserve the integrity of the often-labile sulfate esters.

A key class of enzymes used for this purpose is the arylsulfotransferases (ASTs), particularly those that are independent of the costly and unstable cofactor 3′-phosphoadenosine 5′-phosphosulfate (PAPS). mdpi.comresearchgate.netnih.gov These bacterial enzymes can transfer a sulfonate group from a simple, inexpensive donor like p-nitrophenyl sulfate (pNPS) to the phenolic acceptor. nih.govnih.gov Researchers have successfully utilized arylsulfotransferases from various microbial sources to synthesize quercetin sulfates.

Table 2: Examples of Arylsulfotransferases (ASTs) Used in Quercetin Sulfation This table provides a summary of various arylsulfotransferases from different sources that have been successfully employed in the enzymatic synthesis of sulfated quercetin derivatives.

| Enzyme Source | Notes |

| Desulfitobacterium hafniense | Preferentially sulfates the catechol moiety of flavonols. nih.govresearchgate.net |

| Eubacterium A-44 | Utilized for quercetin sulfation. nih.gov |

| Human Intestinal Bacteria | A novel type of AST was purified and shown to sulfate various polyphenols, including quercetin. nih.gov |

| Desulfofalx alkaliphile | Showed high efficiency in the sulfation of various polyphenols. nih.gov |

| Campylobacter fetus | Demonstrated high efficiency in polyphenol sulfation. nih.gov |

The high degree of regioselectivity is the hallmark of enzymatic sulfation. Different arylsulfotransferases exhibit distinct preferences for the hydroxyl groups on the quercetin molecule. For example:

An arylsulfotransferase from a human intestinal bacterium was found to produce quercetin-3,3'-disulfate and quercetin-3,3',7-trisulfate, but it did not sulfate the 4'- or 5-hydroxyl groups. nih.gov

The arylsulfotransferase from Desulfitobacterium hafniense preferentially sulfates the catechol group on the B-ring, leading to the formation of quercetin-3'-O-sulfate and quercetin-4'-O-sulfate. nih.gov

Other specific enzymes, such as quercetin-3-sulfate 4'-sulfotransferase and quercetin-3,3'-bissulfate 7-sulfotransferase, have been identified. wikipedia.org These enzymes catalyze sequential sulfation steps, which is critical for the synthesis of polysulfated derivatives. For instance, quercetin-3-sulfate 4'-sulfotransferase uses quercetin 3-sulfate as a substrate to produce quercetin 3,4'-bissulfate, a key intermediate structure related to the target compound. wikipedia.org

This ability to control the position of sulfation makes enzymatic synthesis a powerful and promising strategy for producing specific, analytically pure standards of quercetin metabolites like Quercetin-7-olate 3,4'-bissulfate(3-).

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Quercetin-7-olate 3,4'-bissulfate(3-) in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is standard for quantification, leveraging the compound’s absorption maxima (~370 nm for flavonol derivatives). Mass spectrometry (MS), particularly high-resolution LC-MS/MS, is critical for structural confirmation, relying on its molecular formula (C₁₅H₇O₁₆S₃⁻³) and monoisotropic mass (538.8913 Da) . For complex matrices, solid-phase extraction (SPE) using C18 columns improves sensitivity.

Q. How is Quercetin-7-olate 3,4'-bissulfate(3-) synthesized enzymatically, and what parameters influence reaction efficiency?

- Methodological Answer : The enzyme quercetin-3,3′-bissulfate 7-sulfotransferase (EC 2.8.2.28) catalyzes sulfation at the 7-position using 3′-phosphoadenylyl sulfate (PAPS) as a sulfate donor. Critical parameters include:

- pH (optimum ~7.5) and temperature (25–37°C).

- Substrate specificity: Quercetin 3,4′-bissulfate acts as an acceptor, but competing reactions (e.g., 3,3′-bissulfate) require purification via ion-exchange chromatography .

- Kinetic studies should measure for PAPS and quercetin derivatives using stopped-flow spectrophotometry.

Advanced Research Questions

Q. What challenges arise in resolving sulfation patterns of quercetin derivatives via NMR spectroscopy, and how can they be mitigated?

- Methodological Answer : Overlapping signals in ¹H-NMR (e.g., aromatic protons at 3,4′-positions) complicate pattern assignment. Strategies include:

- 2D-NMR techniques : HSQC and HMBC to correlate protons with sulfated carbons.

- Isotopic labeling : Use of ³⁵S-labeled PAPS to trace sulfation sites .

- Comparative analysis : Cross-referencing with quercetin 3-O-sulfate (CAS 60889-05-6) spectra for pattern differentiation .

Q. How can contradictory data on the bioavailability of sulfated quercetin derivatives be reconciled?

- Methodological Answer : Discrepancies often stem from:

- Model systems : In vitro (Caco-2 cells) vs. in vivo (rodent models) absorption rates.

- Analytical limitations : Poor detection of phase-II metabolites in plasma. Validate findings using:

- Stable isotope tracers : e.g., ¹³C-labeled derivatives tracked via LC-MS.

- Enzymatic hydrolysis : β-glucuronidase/sulfatase treatment to quantify conjugated vs. free forms .

Q. What enzymatic assays are optimal for studying sulfotransferase kinetics, and how are competing substrates addressed?

- Methodological Answer : Continuous spectrophotometric assays monitor PAPS consumption (absorbance at 260 nm). For quercetin-7-olate 3,4'-bissulfate(3-), specificity assays include:

- Competitive inhibition studies : Co-incubate with quercetin 3,3′-bissulfate to calculate .

- Isothermal titration calorimetry (ITC) : Directly measure binding affinities .

- Molecular docking : Predict active-site interactions using homology models of EC 2.8.2.28 .

Data Interpretation and Validation

Q. How should researchers address variability in reported biological activities of sulfated quercetin derivatives?

- Methodological Answer : Standardize protocols:

- Purity thresholds : ≥95% (HPLC) for in vitro assays, verified via orthogonal methods (e.g., capillary electrophoresis) .

- Dose-response curves : Use Hill slope analysis to differentiate true activity from non-specific effects.

- Negative controls : Include desulfated analogs (e.g., quercetin aglycone) to isolate sulfation-dependent effects .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.